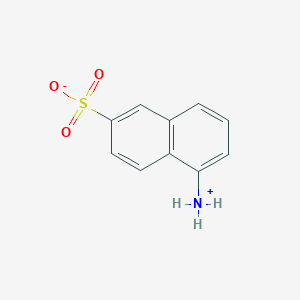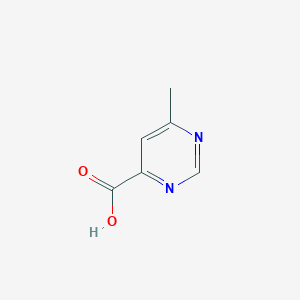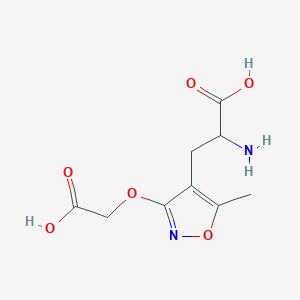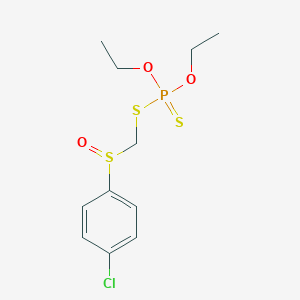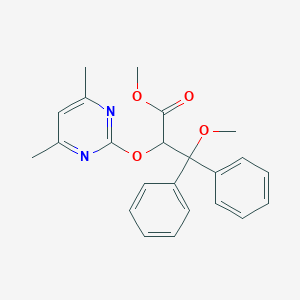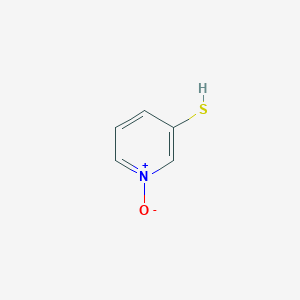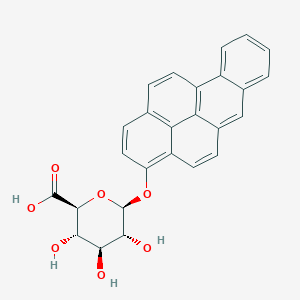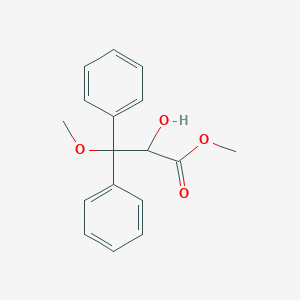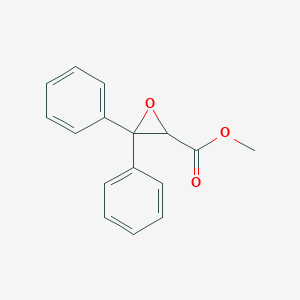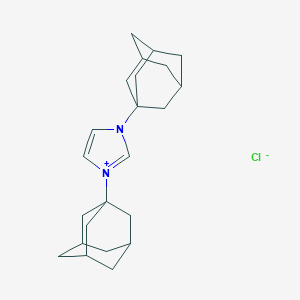
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. This compound is of significant interest in various fields of research due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride typically involves the reaction of adamantane derivatives with imidazole. One common method involves the alkylation of imidazole with 1-adamantyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the imidazolium salt. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of adamantane-based ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of adamantane-based alcohols.
Substitution: The imidazolium chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.
Scientific Research Applications
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other adamantane-based compounds and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential antiviral and antibacterial properties due to the unique structure of the adamantane moiety.
Medicine: Research has explored its use in drug delivery systems and as a component in pharmaceuticals for treating viral infections.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. Additionally, the imidazolium group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride can be compared with other adamantane derivatives such as:
Amantadine: Used as an antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its imidazolium group, which imparts additional chemical reactivity and potential biological activity compared to other adamantane derivatives.
Properties
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYVTILCOIEOP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370573 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131042-78-9 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the presence of β-cyclodextrin affect the chemical behavior of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride in solution?
A1: The research demonstrates that β-cyclodextrin forms inclusion complexes with this compound in solution. [] This encapsulation has been shown to inhibit the hydrogen/deuterium exchange at the C(2) position of the imidazolium ring in D2O. [] Essentially, the cyclodextrin acts as a protective cage, modifying the imidazolium salt's environment and hindering the C(2)-proton's accessibility for exchange. This finding highlights the potential of supramolecular encapsulation with β-cyclodextrin as a tool to modulate the reactivity and properties of this compound and similar compounds.
Q2: What analytical techniques were employed to study the interaction between this compound and β-cyclodextrin?
A2: The researchers utilized a combination of techniques to confirm and characterize the formation of inclusion complexes between this compound and β-cyclodextrin. These techniques included:
- Nuclear Magnetic Resonance (NMR): Both 1D and 2D 1H NMR spectroscopy were used to analyze the changes in chemical shifts and signal patterns upon complexation, providing structural insights into the interaction. []
- Electrospray Ionization High-Resolution Mass Spectrometry (ESI/HRMS): This technique confirmed the formation of the inclusion complex in the gas phase by detecting the mass-to-charge ratio of the complex. []
- Molecular Modelling: Computational modeling studies were conducted to visualize the structure of the complex and further understand the interactions between the host (β-cyclodextrin) and the guest (this compound) molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

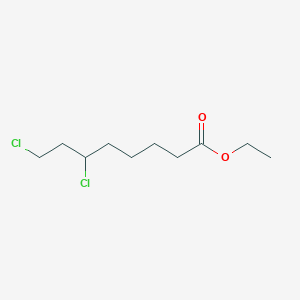
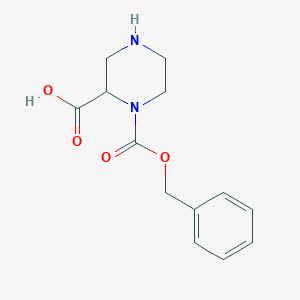
![2-[(E)-3-methylbut-1-enyl]-1,3-thiazole](/img/structure/B143176.png)
